肾小球前血管效应的方向性差异:5,6-EET为唯一收缩型EET异构体
在体外血液灌注的肾小球旁肾单位模型中,5,6-EET是唯一引起肾小球前血管收缩的EET区域异构体。在0.5 μM去甲肾上腺素预收缩的背景下,100 nM 5,6-EET使小叶间动脉和入球小动脉直径分别减少16±3% (N=6)和21±3% (N=7)[1]。相比之下,相同浓度下11,12-EET引起血管舒张(小叶间动脉+18±2%,入球小动脉+20±3%),14,15-EET仅有微弱舒张效应(约+10%),而8,9-EET对血管直径无显著影响[1]。
| Evidence Dimension | 肾小球前血管直径变化(100 nM浓度,0.5 μM去甲肾上腺素预收缩) |
|---|---|
| Target Compound Data | 小叶间动脉:-16±3% (N=6);入球小动脉:-21±3% (N=7) |
| Comparator Or Baseline | 11,12-EET:+18±2%和+20±3%;14,15-EET:约+10%;8,9-EET:无显著变化 |
| Quantified Difference | 5,6-EET与11,12-EET之间净差异约34-41%(从扩张到收缩) |
| Conditions | 体外血液灌注肾小球旁肾单位模型;肾灌注压100 mmHg |
Why This Matters
这是区分5,6-EET与其他EET异构体的关键功能性差异——在肾脏微血管系统中,5,6-EET是唯一引起收缩的异构体,决定了其在肾脏生理学研究中的不可替代性。
- [1] Imig, J.D., Navar, L.G., Roman, R.J., et al. Actions of epoxygenase metabolites on the preglomerular vasculature. Journal of the American Society of Nephrology, 1996, 7(11): 2364-2370. View Source
